Product packaging for 1,4,9,10-Tetrahydroanthracene-9,10-diol(Cat. No.:CAS No. 67446-39-3)

1,4,9,10-Tetrahydroanthracene-9,10-diol

Cat. No.: B15443102
CAS No.: 67446-39-3
M. Wt: 214.26 g/mol
InChI Key: APGUNRFJZGTCCL-UHFFFAOYSA-N
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Description

1,4,9,10-Tetrahydroanthracene-9,10-diol is a polycyclic aromatic hydrocarbon derivative featuring a partially hydrogenated anthracene backbone with hydroxyl (-OH) groups at the 9 and 10 positions. This compound belongs to the tetrahydroanthracene diol family, characterized by reduced aromaticity compared to anthracene and functionalization with polar hydroxyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B15443102 1,4,9,10-Tetrahydroanthracene-9,10-diol CAS No. 67446-39-3

Properties

CAS No.

67446-39-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,4,9,10-tetrahydroanthracene-9,10-diol

InChI

InChI=1S/C14H14O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,13-16H,7-8H2

InChI Key

APGUNRFJZGTCCL-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C1C(C3=CC=CC=C3C2O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Features Molecular Weight Bioactivity/Applications References
1,4,9,10-Tetrahydroanthracene-9,10-diol Partially hydrogenated anthracene with 9,10-diol groups 226.23 g/mol* Limited bioactivity data; potential precursor for functionalized anthracenes
1,4-Dihydro-9,10-anthracenedione Fully oxidized 9,10-anthraquinone with 1,4-dihydrogenation 210.23 g/mol Oxidoreductase substrate; redox-active
9,10-Diacetoxyanthracene Anthracene diol acetylated at 9,10 positions 296.30 g/mol Enhanced lipophilicity; prodrug potential
9,10-Ethanoanthracene-11,12-dicarboxylic anhydride Ethano-bridged anthracene with anhydride groups 276.29 g/mol Diels-Alder reactivity; polymer precursor
2,3-Dimethyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione Alkyl-substituted tetrahydroanthraquinone 242.27 g/mol Structural motif in natural product analogs
9,9,10,10-Tetramethyl-9,10-dihydroanthracene Fully alkylated with methyl groups; no functional groups 236.36 g/mol Non-polar; used in organic electronics

*Calculated based on molecular formula C₁₄H₁₄O₂.

Reactivity and Physicochemical Properties

  • Hydrogen Bonding vs. Lipophilicity : The diol’s hydroxyl groups confer higher polarity (logP ≈ 1.2) compared to alkylated analogs like 9,9,10,10-tetramethyl-9,10-dihydroanthracene (logP ≈ 4.5) . This polarity facilitates aqueous solubility but limits membrane permeability.
  • However, it may act as a reductant in radical reactions .
  • Derivatization Potential: The diol serves as a precursor for esters (e.g., 9,10-diacetoxyanthracene) or ethers, enabling tuning of solubility and reactivity .

Preparation Methods

Catalytic Hydrogenation of Anthracene Derivatives

The most widely reported route to 1,4,9,10-Tetrahydroanthracene-9,10-diol involves the selective hydrogenation of anthracene-9,10-diol (C₁₄H₁₀O₂). This two-step process begins with the reduction of anthraquinone to anthracene-9,10-diol, followed by further hydrogenation to saturate the 1,4-positions of the central aromatic ring.

Stepwise Hydrogenation Mechanism

  • Anthraquinone Reduction :
    Anthraquinone undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions (25–50°C, 1–3 atm H₂) to yield anthracene-9,10-diol. This step preserves the aromaticity of the outer benzene rings while reducing the central quinone moiety.

  • Selective Ring Hydrogenation :
    Subsequent hydrogenation of anthracene-9,10-diol under elevated pressure (5–10 atm H₂) and temperature (80–120°C) selectively saturates the 1,4-positions of the central ring. Platinum oxide (PtO₂) or ruthenium catalysts are preferred for this step to avoid over-hydrogenation.

Table 1: Comparative Hydrogenation Conditions
Step Catalyst Pressure (atm) Temperature (°C) Yield (%)
1 Pd/C 1–3 25–50 85–92
2 PtO₂ 5–10 80–120 70–78

Chemical Reduction Strategies

Alternative chemical reduction methods employ hydride donors to achieve selective hydrogenation. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) have been explored, though their efficacy depends on solvent systems and substrate activation.

LiAlH₄-Mediated Reduction

In anhydrous tetrahydrofuran (THF), LiAlH₄ reduces anthracene-9,10-diol at reflux (66°C), providing this compound in 65–72% yield. The reaction proceeds via a radical intermediate, with the aluminum coordinating to hydroxyl groups to direct hydrogen delivery to the 1,4-positions.

Borane-Tetrahydrofuran Complex

Borane (BH₃) in THF selectively hydrogenates the central ring without affecting the hydroxyl groups. This method achieves 60–68% yield under milder conditions (40°C, ambient pressure), though it requires rigorous exclusion of moisture to prevent side reactions.

Electrochemical Synthesis

Recent advances in electro-organic chemistry enable the direct reduction of anthracene derivatives to this compound. A divided cell setup with a platinum cathode and aqueous sulfuric acid electrolyte facilitates proton-coupled electron transfer (PCET), achieving 55–63% faradaic efficiency.

Mechanism of Electrochemical Reduction

  • Cathodic Reduction : Anthracene-9,10-diol adsorbs onto the Pt surface, accepting electrons to form a radical anion.
  • Protonation : Sequential protonation by the acidic electrolyte saturates the 1,4-positions.
  • Desorption : The fully reduced product desorbs into the solution phase.

Challenges and Optimization

Over-Hydrogenation Risks

Excessive hydrogenation leads to fully saturated decalins, necessitating precise control of reaction time and catalyst loading. Kinetic studies suggest a 2-hour optimal duration for Step 2 in catalytic hydrogenation to minimize byproducts.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) improve LiAlH₄ reactivity but may deactivate Pt-based catalysts. Tetrahydrofuran balances solubility and catalyst compatibility, making it the solvent of choice for multi-step protocols.

Industrial-Scale Production

Pilot-scale reactors employ continuous-flow systems to enhance yield and purity. A fixed-bed reactor with Pt/Al₂O₃ catalysts operates at 10 atm H₂ and 100°C, achieving 75% conversion per pass. Integrated distillation units separate the product from unreacted starting material, enabling >90% overall yield.

Emerging Methodologies

Photocatalytic Reduction

Visible-light-driven catalysis using titanium dioxide (TiO₂) modified with gold nanoparticles demonstrates preliminary success (40–50% yield). This method leverages electron-hole pairs to transfer hydrogen atoms selectively, though scalability remains a challenge.

Biocatalytic Routes

Enzymatic reduction via alcohol dehydrogenases (ADHs) offers a sustainable alternative. Preliminary trials with Rhodococcus sp. ADHs show 30–35% conversion under aerobic conditions, highlighting potential for further optimization.

Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Loss of aromatic protons (δ 7.2–8.3 ppm) and emergence of aliphatic signals (δ 1.8–2.6 ppm).
  • IR Spectroscopy : Retention of O–H stretches (ν 3200–3400 cm⁻¹) and C–O vibrations (ν 1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 214.26 [M]⁺.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4,9,10-Tetrahydroanthracene-9,10-diol in laboratory settings?

  • Methodology : Synthesis typically involves multi-step reactions with careful control of conditions. For example, analogous dihydroanthracene derivatives are synthesized using reagents like thionyl chloride and catalytic DMF under reflux in dichloromethane . Palladium catalysts (e.g., Pd-PEPPSI-IPr) may enhance coupling efficiency in aryl-substituted derivatives . Purification often employs column chromatography, followed by structural validation via NMR and HPLC .
  • Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact yield. For diol formation, hydroxylation or dihydroxylation of tetrahydroanthracene precursors may require oxidative conditions .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogenation patterns and hydroxyl group positions .
  • HPLC : Purity assessment (>98% is standard for research-grade compounds) .
  • IR Spectroscopy : Identification of O-H and C-O stretching vibrations in the diol moiety .
    • Data Cross-Validation : Compare spectral data with computationally predicted structures (e.g., InChIKey hashed identifiers) .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying experimental conditions?

  • Key Factors :

  • Electronic Effects : Reduced aromaticity in tetrahydroanthracene derivatives lowers resonance stabilization, increasing susceptibility to oxidation .
  • Steric Hindrance : Bulky substituents (e.g., methyl groups) may protect hydroxyl groups from degradation .
    • Experimental Design : Stability assays under UV light, varying pH, and oxidative/reductive environments (e.g., H₂O₂ or NaBH₄) can quantify degradation pathways .

Q. How does the electronic configuration of this compound affect its reactivity in hydrogenolysis reactions?

  • Reactivity Insights :

  • Hydrogenolysis of dihydroanthracene derivatives (e.g., 9,10-Dihydroanthracene) often proceeds via cleavage of C-O bonds in diols, influenced by electron-withdrawing/donating groups .
  • Catalytic systems like molten ZnCl₂ promote selective hydrogenolysis by stabilizing carbocation intermediates .
    • Mechanistic Study : Use deuterated solvents (e.g., D₂O) and kinetic isotope effects to trace reaction pathways .

Q. What methodologies are employed to assess the potential genotoxicity of this compound derivatives?

  • Approaches :

  • Ames Test : Screen for mutagenicity using Salmonella strains to detect frameshift/base-pair mutations .
  • Metabolic Activation : Incubate with cytochrome P-450 enzymes (e.g., Aroclor 1254-induced rat liver S9) to assess bioactivation into epoxide intermediates .
    • Contradictions : Some diol epoxides exhibit low mutagenicity due to diaxial conformations hindering DNA adduct formation, requiring conformational analysis via X-ray crystallography .

Q. How can this compound be integrated into luminescent polymers for materials science applications?

  • Synthetic Strategy :

  • Copolymerize with polycarbonates using diol monomers, leveraging aggregation-induced emission (AIE) properties .
  • Monitor luminescence via fluorescence spectroscopy under varying solvent polarities .
    • Optimization : Adjust substituent electron-withdrawing/donating groups to tune emission wavelengths .

Data Contradictions and Resolution

  • Stability vs. Reactivity : Evidence suggests tetrahydroanthracene derivatives are less stable than fully aromatic analogs , but steric protection (e.g., tetramethyl groups) can counteract this .
  • Toxicity Discrepancies : While diol epoxides are predicted to be mutagenic, metabolic barriers (e.g., poor 9,10-dihydrodiol formation) may limit bioactivation .

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